

# A Technical Guide to the Physical Characteristics of Substituted Pyrazole Ethanamines

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## Compound of Interest

**Compound Name:** 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

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Substituted pyrazole ethanamines represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and the incorporation of an ethanamine side chain offers versatile points for structural modification to modulate physicochemical properties and biological activity. This technical guide provides an in-depth overview of the physical characteristics of these compounds, focusing on their synthesis, structural elucidation, and physicochemical properties.

## Physicochemical Properties

The physical state and solubility of substituted pyrazole ethanamines are dictated by the nature of the substituents on both the pyrazole ring and the ethanamine moiety. Generally, these compounds are found as oils or solids at room temperature. For instance, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)ethylamine is a colorless or light yellow oily liquid.<sup>[1]</sup> The solubility profile often shows good solubility in organic solvents like ethanol and dimethylformamide, with limited solubility in water.<sup>[1]</sup>

Table 1: Physical Properties of Representative Substituted Pyrazole Ethanamines

Compound Name	Molecular Formula	Appearance	Melting Point (°C)	Boiling Point (°C)	Solubility	Reference
1-methyl-2-(5-methyl-1H-pyrazol-3-yl)ethylamine	C <sub>8</sub> H <sub>13</sub> N <sub>3</sub>	Colorless to light yellow oil	-15 to -16	235 (at 760 mmHg)	Soluble in ethanol, DMF; Insoluble in water	<a href="#">[1]</a>
((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine	C <sub>7</sub> H <sub>13</sub> N <sub>3</sub>	Data not available	Data not available	Data not available	Data not available	<a href="#">[2]</a>
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine	C <sub>11</sub> H <sub>13</sub> N <sub>3</sub>	Data not available	Data not available	Data not available	Data not available	<a href="#">[3]</a>
N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methamine	C <sub>12</sub> H <sub>15</sub> N <sub>3</sub>	Data not available	Data not available	Data not available	Data not available	<a href="#">[4]</a>

## Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of substituted pyrazole ethanamines. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to confirm the identity and purity of these compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the substituents on the pyrazole ring.[\[5\]](#)

Table 2: Representative <sup>1</sup>H NMR Chemical Shifts ( $\delta$ , ppm) for Substituted Pyrazoles

Proton Position	General Chemical Shift Range (ppm)	Notes	Reference
Pyrazole H-4	5.70 - 6.00 (singlet)	Can be influenced by substituents at positions 3 and 5.	<a href="#">[6]</a>
Pyrazole N-H	8.35 (singlet, broad)	Signal may be broad and is exchangeable with D <sub>2</sub> O.	<a href="#">[7]</a>
Methylene (-CH <sub>2</sub> -) of Ethanamine	2.50 - 3.50 (multiplet)	Coupling patterns depend on adjacent protons.	<a href="#">[8]</a>
Methyl (-CH <sub>3</sub> ) on Pyrazole Ring	2.10 - 2.40 (singlet)	Sharp singlet, characteristic of methyl groups on an aromatic ring.	<a href="#">[6]</a>
Aromatic Protons (on substituents)	6.80 - 8.20 (multiplet)	Complex multiplets are typical for phenyl or other aromatic substituents.	<a href="#">[7]</a>

Table 3: Representative <sup>13</sup>C NMR Chemical Shifts ( $\delta$ , ppm) for Substituted Pyrazoles

Carbon Position	General Chemical Shift Range (ppm)	Notes	Reference
Pyrazole C-3/C-5	138.0 - 148.0	Chemical shifts are sensitive to the nature of the N1-substituent.	<a href="#">[7]</a>
Pyrazole C-4	104.0 - 106.0	Typically appears at a higher field compared to C-3 and C-5.	<a href="#">[5]</a>
Methylene (-CH <sub>2</sub> -) of Ethanamine	40.0 - 60.0	The specific shift depends on the substituents on the nitrogen atom.	<a href="#">[1]</a>
Methyl (-CH <sub>3</sub> ) on Pyrazole Ring	11.0 - 14.0	Appears in the aliphatic region of the spectrum.	<a href="#">[6]</a>

## Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups within the molecule.

Table 4: Key IR Absorption Frequencies for Substituted Pyrazoles

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Notes	Reference
N-H Stretch	3100 - 3500	Medium	Present in N-unsubstituted pyrazoles.	[7]
C-H Stretch (Aromatic)	3000 - 3100	Medium	Characteristic of the pyrazole ring.	[9]
C-H Stretch (Aliphatic)	2850 - 3000	Medium	From the ethanamine side chain.	[10]
C=N Stretch	1580 - 1650	Strong	Pyrazole ring stretching vibration.	[7]
C-N Stretch	1200 - 1350	Medium	From the ethanamine side chain.	[11]

## Solid-State Characterization: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal packing is often stabilized by hydrogen bonds and other non-covalent interactions.[12]

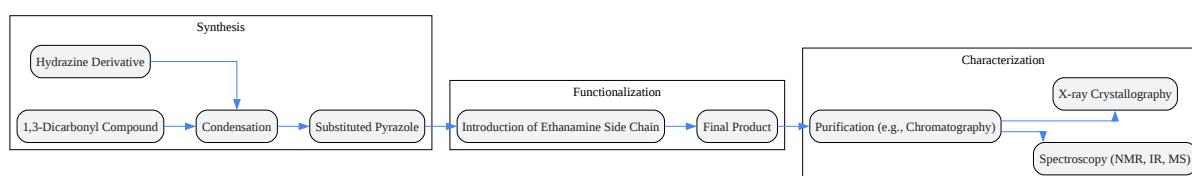
Table 5: Representative Crystallographic Data for Substituted Pyrazoles

Parameter	Example Value	Notes	Reference
Crystal System	Monoclinic, Triclinic, Orthorhombic	Varies depending on the specific compound and crystallization conditions.	[13][14]
Space Group	P2 <sub>1</sub> /n, P-1	Common space groups observed for pyrazole derivatives.	[13][14]
Key Interactions	N-H...O, C-H...O, C-H...π, π-π stacking	These interactions play a crucial role in the crystal packing.	[12][14]

## Experimental Protocols

### General Synthesis of Substituted Pyrazole Ethanamines

A common route for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] The ethanamine side chain can be introduced before or after the formation of the pyrazole ring.



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General workflow for synthesis and characterization.

**Protocol:**

- Reaction Setup: To a solution of the appropriate 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired hydrazine derivative.
- Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[8\]](#)
- Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography on silica gel.
- Functionalization: The ethanamine side chain can be introduced through various methods, such as reductive amination of a corresponding pyrazole aldehyde or ketone.
- Characterization: The final product is characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Data Acquisition: Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).

## FT-IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or place a drop of a liquid sample between two salt plates (e.g., NaCl).
- Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

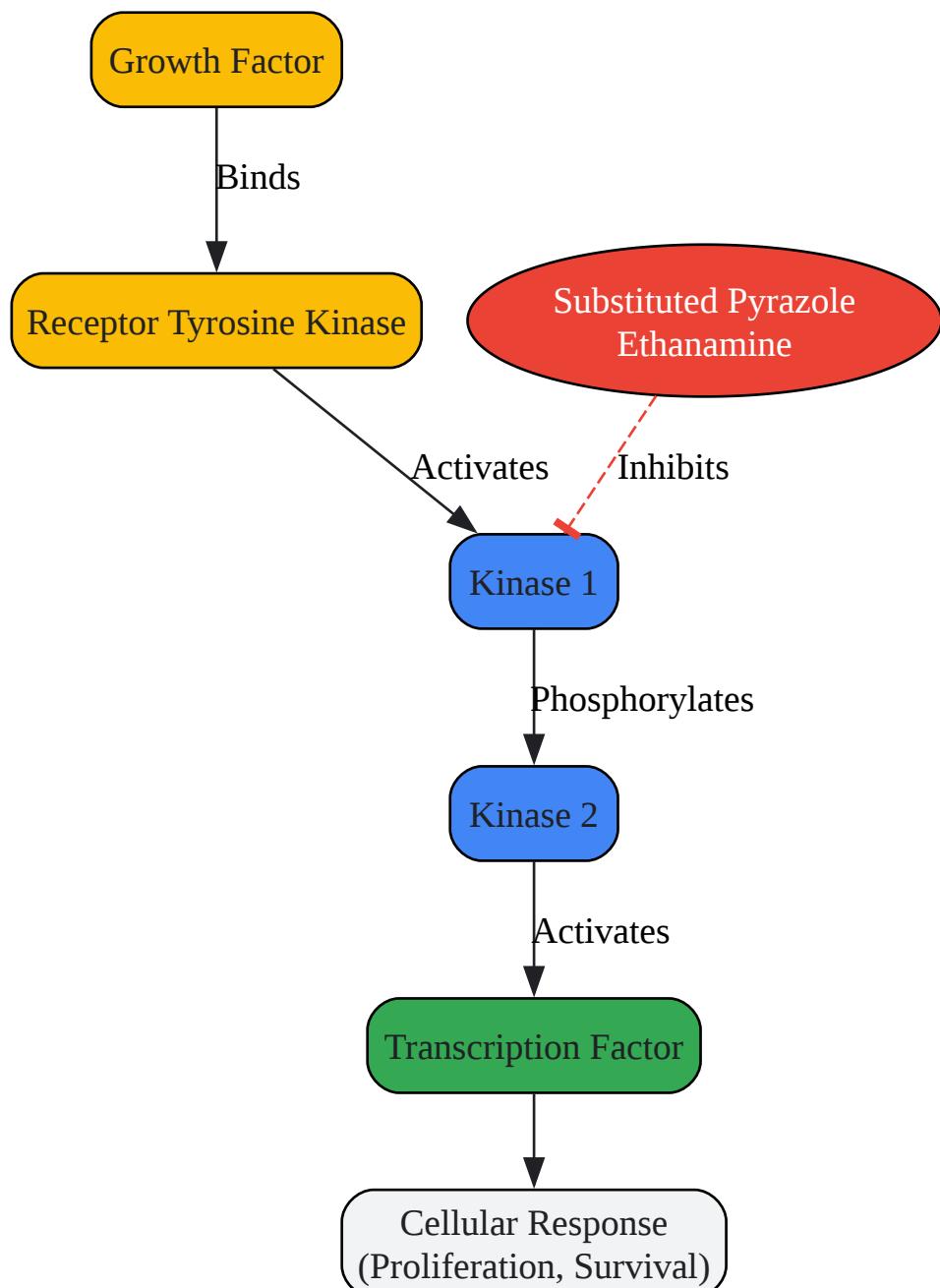
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Single-Crystal X-ray Diffraction

- Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis, often by slow evaporation of a saturated solution.
- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.[\[12\]](#)

## Biological Context: Kinase Inhibition

Many substituted pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[\[7\]](#) Their ability to interfere with these pathways makes them attractive candidates for the development of therapeutics for diseases such as cancer and inflammatory disorders.



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